2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinazoline moiety, which is known for its diverse biological activities, and a cyclobutanol group, which adds to its chemical versatility.
Mechanism of Action
Target of Action
The primary target of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is currently unknown. Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) .
Mode of Action
It’s possible that it interacts with its target in a similar way to other quinazoline derivatives, which inhibit ulk1 .
Biochemical Pathways
Inhibition of ulk1 by quinazoline derivatives can affect autophagy, a cellular process involved in the degradation and recycling of cytoplasmic constituents .
Pharmacokinetics
The compound’s molecular weight (22366) and physical form (powder) suggest that it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of 6-chloroquinazoline with cyclobutanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol: This compound has a similar quinazoline structure but with an ethan-1-ol group instead of a cyclobutanol group.
2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol: This compound features a cyclopentan-1-ol group and a methylamino substitution, making it structurally similar but with different chemical properties.
Uniqueness
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is unique due to its combination of a quinazoline moiety and a cyclobutanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEXJWBZDZDENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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